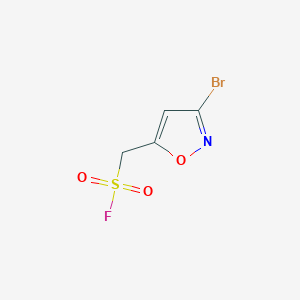![molecular formula C14H16N2O3 B2532456 Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate CAS No. 1181486-44-1](/img/structure/B2532456.png)
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C14H16N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H16N2O3 . The molecular weight of this compound is 260.29 .Wissenschaftliche Forschungsanwendungen
Crystal Packing and Interactions
N⋯π and O⋯π Interactions : A study by Zhang, Wu, and Zhang (2011) highlights the utilization of rare N⋯π and O⋯π interactions in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, forming a simple 1-D double-column. This emphasizes the non-hydrogen bonding interactions in the crystal structure of the compound (Zhang, Wu, & Zhang, 2011).
C⋯π Interaction : Another study by the same authors in 2012 discovered an unusual C⋯π interaction of non-hydrogen bond type in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, elucidated through ab initio computations. This study expands our understanding of nontraditional intermolecular interactions (Zhang, Tong, Wu, & Zhang, 2012).
Synthesis and Structural Analysis
Synthesis and Characterization : Johnson et al. (2006) synthesized and characterized a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, detailing its crystal structure and spectral properties. This study contributes to the knowledge of synthesis techniques and the structural properties of similar compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Novel Synthesis Approaches : Harisha et al. (2015) reported a new synthesis method for a COMT inhibitor, entacapone, using a precursor related to ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate. This approach highlights the versatility of such compounds in synthesizing pharmacologically important agents (Harisha et al., 2015).
Applications in Heterocyclic Synthesis
- Preparation of Heterocyclic Systems : Selič, Grdadolnik, and Stanovnik (1997) explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, in synthesizing various heterocyclic systems. This study showcases the potential of these compounds in heterocyclic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Psychotropic Activity Study
- Synthesis and Psychotropic Activity : Grigoryan et al. (2011) conducted a study on the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative, and its application in psychotropic activity. This research adds to the understanding of the psychotropic properties of such compounds (Grigoryan, Tarzyan, Markosyan, Paronikyan, & Sukasyan, 2011).
Safety and Hazards
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is intended for research use only and is not intended for diagnostic or therapeutic use . The buyer assumes responsibility to confirm product identity and/or purity . For safety and handling, it is recommended to refer to its Material Safety Data Sheet (MSDS).
Eigenschaften
IUPAC Name |
ethyl (E)-2-cyano-3-(2-methoxy-5-methylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)11(8-15)9-16-12-7-10(2)5-6-13(12)18-3/h5-7,9,16H,4H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWFKMEKDOMQY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)C)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2532375.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2532376.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2532378.png)
![N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2532379.png)







![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)
![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2532396.png)